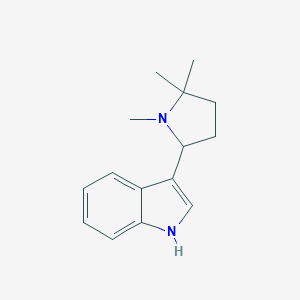
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- (BDAPT) is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The purpose of
Wirkmechanismus
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- acts as a potent inhibitor of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. This can result in the induction of cell cycle arrest, apoptosis, and inhibition of angiogenesis, all of which are important mechanisms in cancer treatment.
Biochemische Und Physiologische Effekte
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in various cancer cell lines. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its potent HDAC inhibitory activity, which makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio-. Another area of interest is the evaluation of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential therapeutic applications of Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- in neurodegenerative disorders and other diseases.
Synthesemethoden
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- can be synthesized using a multi-step process that involves the reaction of p-isopropoxythiophenol with 3-dimethylaminopropylamine, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been extensively studied for its potential therapeutic applications in various diseases. HDAC inhibition has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, all of which are important mechanisms in cancer treatment. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to be a potent inhibitor of HDAC enzymes, and has been evaluated in preclinical studies for its anticancer activity.
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has also been studied for its potential neuroprotective effects. HDAC inhibition has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- has been shown to improve cognitive function in a mouse model of Alzheimer's disease, and has been suggested as a potential therapeutic agent for the treatment of this disorder.
Eigenschaften
CAS-Nummer |
16531-46-7 |
|---|---|
Produktname |
Benzamide, N-(3-dimethylaminopropyl)-p-isopropoxythio- |
Molekularformel |
C15H24N2OS |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C15H24N2OS/c1-12(2)18-14-8-6-13(7-9-14)15(19)16-10-5-11-17(3)4/h6-9,12H,5,10-11H2,1-4H3,(H,16,19) |
InChI-Schlüssel |
BYOUTAKPVFWPMT-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN(C)C |
Andere CAS-Nummern |
16531-46-7 |
Synonyme |
N-[3-(Dimethylamino)propyl]-p-isopropoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
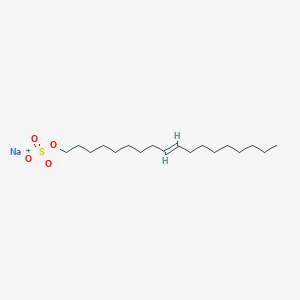
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)


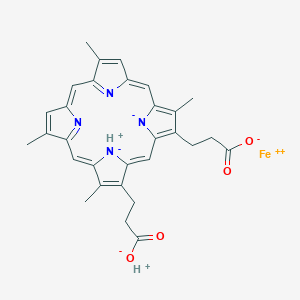
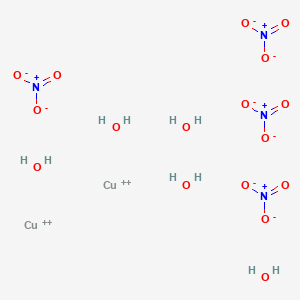
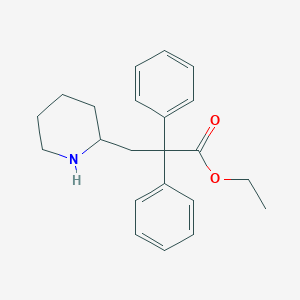


![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
